molecular formula C17H20N4O4 B2463047 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 1251553-55-5

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B2463047
CAS No.: 1251553-55-5
M. Wt: 344.371
InChI Key: AITRSSJKCUPGAK-UHFFFAOYSA-N
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Description

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a benzodioxole moiety

Preparation Methods

The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a multi-step process involving the condensation of ethyl acetoacetate with urea, followed by cyclization and subsequent functionalization to introduce the amino, ethyl, and methyl groups.

    Introduction of the Benzodioxole Moiety: The benzodioxole moiety is introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with an appropriate leaving group on the pyrimidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the amino group on the pyrimidine ring with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrimidine or benzodioxole rings.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide linkage and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can be compared with other similar compounds, such as:

    2-(2-amino-4-methyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide: This compound has a similar structure but with different substituents on the pyrimidine ring.

    2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-4-yl)methyl]acetamide: This compound differs in the position of the benzodioxole moiety.

    2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]propionamide: This compound has a different acyl group attached to the amino group on the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-3-12-10(2)16(23)21(17(18)20-12)8-15(22)19-7-11-4-5-13-14(6-11)25-9-24-13/h4-6H,3,7-9H2,1-2H3,(H2,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITRSSJKCUPGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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